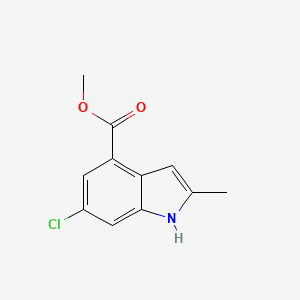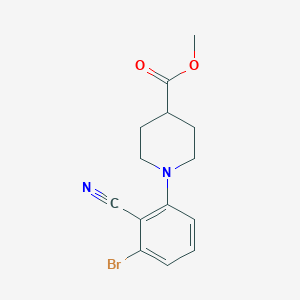
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
説明
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, also known as BRN-0241416, is a synthetic compound that belongs to the class of piperidine carboxylates. This compound has been subject to scientific research due to its potential therapeutic applications in various fields, including oncology and neuroscience. In
作用機序
The mechanism of action of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or receptors involved in cellular processes. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis and to inhibit cell proliferation. In neuronal cells, it has been shown to modulate neurotransmitter release and to have neuroprotective effects. Other reported effects include the inhibition of cell migration and the modulation of cytokine production.
実験室実験の利点と制限
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a useful tool for studying cellular processes. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo studies.
将来の方向性
There are several future directions for research on Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its mechanism of action, which needs to be further elucidated to fully understand its biological effects. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for specific applications.
科学的研究の応用
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate has been studied for its potential therapeutic applications in various fields. In oncology, this compound has been shown to have anti-proliferative effects on cancer cells and to induce apoptosis. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. Other potential applications include the treatment of inflammatory diseases and as a tool for chemical biology research.
特性
IUPAC Name |
methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLUWLBWYPMMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



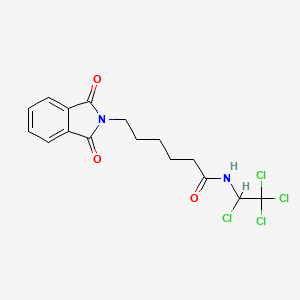

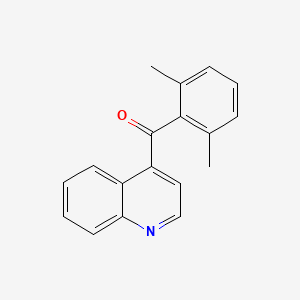
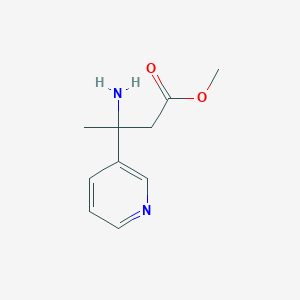
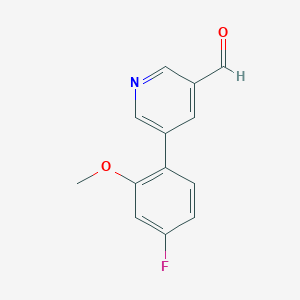
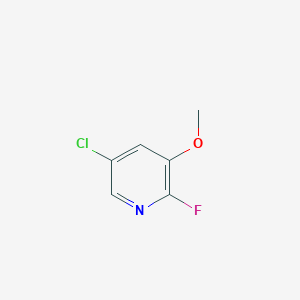
![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)

![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)

![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)

